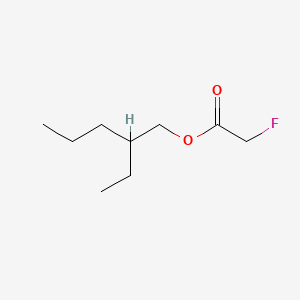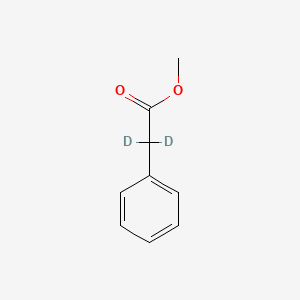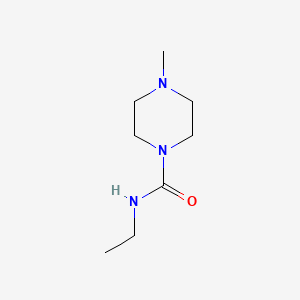![molecular formula C26H29NO2 B13414354 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with the molecular formula C26H29NO2 and a molecular weight of 387.514 g/mol . This compound is known for its unique structure, which includes a phenol group, a diethylamino group, and an ethoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol typically involves the reaction of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction would yield alcohols.
Scientific Research Applications
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the diethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-1-(4-(4-(Diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Uniqueness
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is unique due to its combination of a phenol group, a diethylamino group, and an ethoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C26H29NO2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(28)15-11-22/h5-17,20,28H,3-4,18-19H2,1-2H3/b26-20- |
InChI Key |
VRHMNFMTRFMZTJ-QOMWVZHYSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)






![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)



